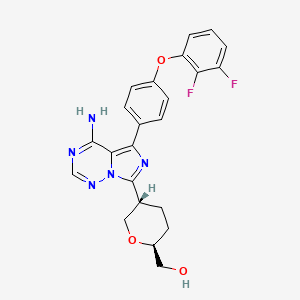
Btk-IN-30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk-IN-30 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells and macrophages. Inhibitors of Bruton’s tyrosine kinase, such as this compound, are of significant interest in the treatment of B-cell malignancies and autoimmune diseases .
Preparation Methods
The synthesis of Btk-IN-30 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves coupling the intermediate with a suitable reagent under specific conditions to yield this compound .
For industrial production, the process is scaled up and optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Btk-IN-30 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Btk-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways.
Biology: Employed in research to understand the role of Bruton’s tyrosine kinase in immune cell function and development.
Medicine: Investigated for its potential therapeutic applications in treating B-cell malignancies, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting Bruton’s tyrosine kinase and related pathways
Mechanism of Action
Btk-IN-30 exerts its effects by covalently binding to a cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton’s tyrosine kinase. This irreversible binding inhibits the kinase activity of Bruton’s tyrosine kinase, thereby blocking the downstream signaling pathways that are crucial for the proliferation and survival of B cells. The inhibition of Bruton’s tyrosine kinase leads to reduced activation of pathways such as NF-κB and MAP kinase, which are involved in immune cell activation and proliferation .
Comparison with Similar Compounds
Btk-IN-30 is compared with other Bruton’s tyrosine kinase inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. While all these compounds target Bruton’s tyrosine kinase, this compound may offer unique advantages in terms of selectivity, potency, and safety profile. For instance, this compound might exhibit fewer off-target effects and better efficacy in certain clinical settings .
Similar Compounds
- Ibrutinib
- Zanubrutinib
- Orelabrutinib
- Acalabrutinib
- Fenebrutinib
- RN486
This compound stands out due to its specific binding properties and potential for reduced side effects compared to some of the first-generation inhibitors .
Properties
Molecular Formula |
C23H21F2N5O3 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
[(2S,5S)-5-[4-amino-5-[4-(2,3-difluorophenoxy)phenyl]imidazo[5,1-f][1,2,4]triazin-7-yl]oxan-2-yl]methanol |
InChI |
InChI=1S/C23H21F2N5O3/c24-17-2-1-3-18(19(17)25)33-15-7-4-13(5-8-15)20-21-22(26)27-12-28-30(21)23(29-20)14-6-9-16(10-31)32-11-14/h1-5,7-8,12,14,16,31H,6,9-11H2,(H2,26,27,28)/t14-,16+/m1/s1 |
InChI Key |
NQJKXHPWHYRGST-ZBFHGGJFSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1C2=NC(=C3N2N=CN=C3N)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F)CO |
Canonical SMILES |
C1CC(OCC1C2=NC(=C3N2N=CN=C3N)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12387018.png)
![6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one](/img/structure/B12387023.png)
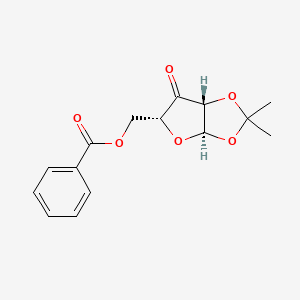
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
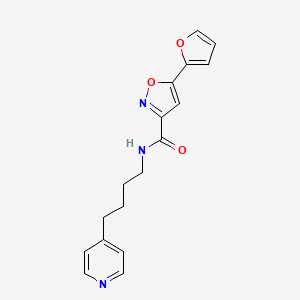
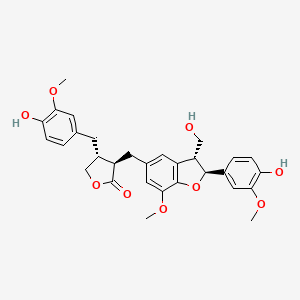
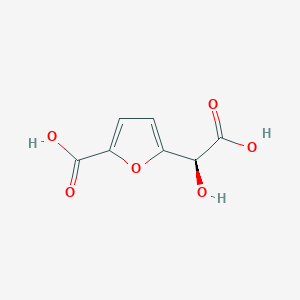
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
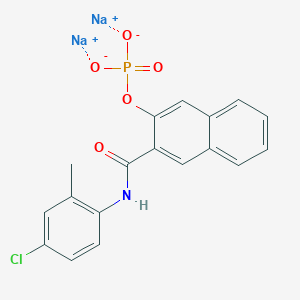
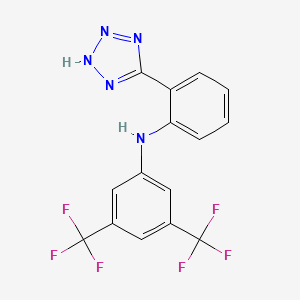
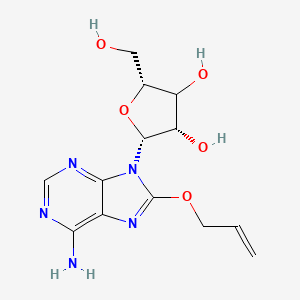
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
